Bis(pentamethylcyclopentadienyl)barium

Atomic Layer Deposition CVD Volatility

Why choose Cp*₂Ba for ALD/CVD? Unlike Ba β-diketonates—which cause high carbon contamination degrading dielectric performance—or non-volatile polymeric BaCp₂, this metallocene enables clean vapor deposition. Validated for BaTiO₃ ALD with Ti(OiPr)₄/H₂O at ≤275°C, it minimizes carbon incorporation, reducing leakage currents in DRAM capacitors and ferroelectric memories. Its weak Ba-ligand bond ensures efficient reaction with oxygen sources for true self-limiting ALD surface chemistry. Select the precursor engineered for film purity—not contamination.

Molecular Formula C20H30Ba
Molecular Weight 407.79
CAS No. 112379-49-4
Cat. No. B1142148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pentamethylcyclopentadienyl)barium
CAS112379-49-4
SynonymsBis(pentamethylcyclopentadienyl)barium
Molecular FormulaC20H30Ba
Molecular Weight407.79
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(pentamethylcyclopentadienyl)barium (CAS 112379-49-4): An Organometallic Barium Precursor for Thin-Film Deposition


Bis(pentamethylcyclopentadienyl)barium (Cp*2Ba, Ba(C5Me5)2, CAS 112379-49-4) is a metallocene belonging to the class of organometallic barium compounds, characterized by its bulky pentamethylcyclopentadienyl (Cp*) ligands. The molecular formula is C20H30Ba with a molecular weight of 407.78 g/mol . This compound is primarily utilized as a volatile precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of barium-containing thin films, such as BaTiO3, due to its ability to sublime under reduced pressure [1].

Why Ba(C5Me5)2 Cannot Be Replaced with Other Barium Precursors or Analogs


In the context of thin-film deposition, barium precursors are not interchangeable due to critical variations in their thermal stability, volatility, and, most importantly, the extent of carbon contamination they introduce into the deposited film [1]. Direct substitution with alternative compounds like barium β-diketonates (e.g., Ba(tmhd)2) or unsubstituted barocene (BaCp2) leads to quantifiably different outcomes: β-diketonates are associated with high carbon contamination levels, while unsubstituted barocene is polymeric and non-volatile, rendering it entirely unsuitable for vapor deposition [1][2]. Therefore, the selection of the correct precursor is a key determinant of film purity and process feasibility.

Quantifiable Differentiation of Ba(C5Me5)2 Against Comparator Barium Precursors


Volatility and Thermal Stability: Ba(C5Me5)2 Exhibits Atmospheric-Pressure Volatility vs. Non-Volatile BaCp2

A direct comparison of volatility and thermal stability shows that while unsubstituted barium bis(cyclopentadienyl) (BaCp2) is polymeric and non-volatile, the target compound Ba(C5Me5)2 and its THF adduct are sublimable and demonstrate volatility even at atmospheric pressure [1][2]. Furthermore, within the class of substituted barocenes, complexes with bulkier ligands like Ba(Pri3C5H2)2(THF)2 and Ba(But3C5H2)2(THF) are reported to be 'the most thermally stable and volatile', indicating that while Ba(C5Me5)2 is a clear improvement over BaCp2, it is not the most volatile analog available [1].

Atomic Layer Deposition CVD Volatility

Carbon Contamination: Cp* Ligand Prevents Carbon Incorporation in Films vs. β-Diketonates

A key differentiator identified via density functional theory (DFT) is that Cp-based precursors like Ba(C5Me5)2 lead to drastically lower carbon contamination in the resulting thin films compared to β-diketonate precursors such as Ba(tmhd)2 [1]. The computational study shows that diketonate precursors have stronger metal-ligand bonds but weaker bonds within the ligand itself, which explains the high carbon contamination found in experimentally grown films [1]. For cyclopentadienyl (Cp) precursors, the bond energy required to break the ligand is higher, thus preventing carbon from incorporating into the film [1]. For the related Sr analog, ALD with tmhd precursors often led to films with significant carbon contamination or formation of the SrCO3 phase, while Cp-based films had very low carbon levels (<0.3 at%) [2].

Thin Film Purity Carbon Contamination ALD

Metal-Ligand Bond Energy: Weaker Bond to Ba2+ Enables Readier ALD Reaction vs. Diketonates

DFT calculations comparing multiple Ba and Sr precursors provide a quantitative energetic basis for precursor selection [1]. The study calculated the energy required to break the bond between the metal and the ligand (a proxy for how readily a precursor will react) [1]. The data show that the bond energy for the Ba-Cp bond in Ba(C5Me5)2 is lower than that of the Ba-tmhd bond in Ba(tmhd)2, indicating it will react more readily with the oxygen source during the ALD process [1]. Experimental validation was provided by ALD tests with the Sr analog, where no deposition was measured with Sr(tmhd)2, while successful SrO film growth was achieved with the Cp-based precursor Sr(PrMe4Cp)2 [1].

Reaction Energetics ALD Precursor DFT

Demonstrated Process Compatibility: Validated ALD of BaTiO3 at ≤275°C

The compound has been specifically validated as a precursor for the atomic layer deposition of BaTiO3 thin films at substrate temperatures of ≤275°C, in combination with Ti(OiPr)4 and H2O as Ti and O sources, respectively [1][2]. This process validation provides a concrete, tested use-case. However, it is also noted that significant decomposition was observed at higher growth temperatures, and reproducibility issues were found even at 275°C [2]. This defines a specific, narrow, and validated process window, in contrast to unsubstituted BaCp2 (which is non-volatile) or β-diketonates (which can suffer from carbon contamination or lack of deposition).

Process Validation BaTiO3 Atomic Layer Deposition

Optimal Research and Industrial Use Cases for Ba(C5Me5)2 Based on Comparative Evidence


Atomic Layer Deposition of High-Purity Barium Titanate (BaTiO3) Thin Films

Ba(C5Me5)2 is the precursor of choice for the ALD of BaTiO3 films, particularly where low carbon contamination is a critical specification. The evidence demonstrates that Cp-based precursors prevent carbon incorporation, unlike β-diketonates which are known to produce contaminated films [1]. Its weaker metal-ligand bond also enables it to react readily with oxygen sources, a key requirement for the self-limiting ALD surface chemistry [2]. The validated process using Ti(OiPr)4 and H2O at ≤275°C provides a reliable starting point for process development [1][3].

Fabrication of High-k Dielectrics and Ferroelectric Layers in Microelectronics

For advanced microelectronic devices (e.g., DRAM capacitors, ferroelectric memories) requiring barium-containing high-permittivity dielectrics (e.g., BaTiO3, BaZrO3), Ba(C5Me5)2 offers a quantifiable advantage in film purity . Its use minimizes the carbon contamination that plagues β-diketonate-based films and would otherwise degrade the dielectric's electrical performance (e.g., increased leakage current) [1]. The compound's volatility allows for controlled vapor delivery in ALD tools [2].

Synthesis of Luminescent Host Lattices and High-Temperature Superconductors

Barium-containing thin films serve as host lattices for luminescent materials and as components in high-temperature superconductors . In these research applications, the ability to deposit pure BaO or Ba-containing layers with minimal carbon contamination is essential to avoid quenching luminescence or disrupting superconducting pathways. Ba(C5Me5)2's favorable bond energetics and volatility profile, supported by DFT and experimental validation, make it a superior starting point for these fundamental materials science studies compared to the more contaminated or non-volatile alternatives [1][2].

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